Cas no 1602117-71-4 (1-(2-iodo-1-methoxyethyl)-3-methoxybenzene)

1-(2-Iodo-1-methoxyethyl)-3-methoxybenzene is a halogenated aromatic compound featuring an iodo-substituted ethyl ether moiety. This structure imparts reactivity suitable for cross-coupling reactions, such as Suzuki or Heck couplings, making it valuable in synthetic organic chemistry. The presence of methoxy groups enhances electron density on the benzene ring, facilitating electrophilic substitutions. The iodoethyl segment offers a versatile handle for further functionalization. Its stability under standard conditions ensures reliable handling and storage. This compound is particularly useful in pharmaceutical and materials science research, where precise structural modifications are required. Care should be taken to avoid light exposure due to the iodo substituent’s potential sensitivity.
1-(2-iodo-1-methoxyethyl)-3-methoxybenzene structure
1602117-71-4 structure
Product name:1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
CAS No:1602117-71-4
MF:C10H13IO2
MW:292.113495588303
CID:5972361
PubChem ID:114771968

1-(2-iodo-1-methoxyethyl)-3-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
    • 1602117-71-4
    • EN300-1134439
    • Inchi: 1S/C10H13IO2/c1-12-9-5-3-4-8(6-9)10(7-11)13-2/h3-6,10H,7H2,1-2H3
    • InChI Key: ZSLAYSIIVYECJR-UHFFFAOYSA-N
    • SMILES: ICC(C1C=CC=C(C=1)OC)OC

Computed Properties

  • Exact Mass: 291.99603g/mol
  • Monoisotopic Mass: 291.99603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 18.5Ų

1-(2-iodo-1-methoxyethyl)-3-methoxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1134439-5g
1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
1602117-71-4 95%
5g
$2443.0 2023-10-26
Enamine
EN300-1134439-1g
1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
1602117-71-4 95%
1g
$842.0 2023-10-26
Enamine
EN300-1134439-1.0g
1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
1602117-71-4
1g
$928.0 2023-06-09
Enamine
EN300-1134439-5.0g
1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
1602117-71-4
5g
$2692.0 2023-06-09
Enamine
EN300-1134439-10.0g
1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
1602117-71-4
10g
$3992.0 2023-06-09
Enamine
EN300-1134439-0.05g
1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
1602117-71-4 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1134439-0.5g
1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
1602117-71-4 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1134439-0.1g
1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
1602117-71-4 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1134439-2.5g
1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
1602117-71-4 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1134439-0.25g
1-(2-iodo-1-methoxyethyl)-3-methoxybenzene
1602117-71-4 95%
0.25g
$774.0 2023-10-26

1-(2-iodo-1-methoxyethyl)-3-methoxybenzene Related Literature

Additional information on 1-(2-iodo-1-methoxyethyl)-3-methoxybenzene

Professional Introduction to Compound with CAS No. 1602117-71-4 and Product Name: 1-(2-iodo-1-methoxyethyl)-3-methoxybenzene

The compound with the CAS number 1602117-71-4 and the product name 1-(2-iodo-1-methoxyethyl)-3-methoxybenzene represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of both iodine and methoxy functional groups in its molecular structure makes it a versatile intermediate for synthesizing various bioactive molecules.

In recent years, the demand for innovative intermediates in pharmaceutical research has surged, driven by the need for more effective and targeted therapies. The 1-(2-iodo-1-methoxyethyl)-3-methoxybenzene compound stands out as a promising candidate due to its reactivity and compatibility with multiple synthetic pathways. Its molecular framework allows for easy modification, enabling chemists to explore diverse chemical transformations that can lead to the discovery of novel therapeutic agents.

One of the most compelling aspects of this compound is its utility in cross-coupling reactions, particularly in Suzuki-Miyaura and Stille couplings. These reactions are fundamental in constructing complex organic molecules, including biaryl structures that are prevalent in many pharmacologically active compounds. The iodine atom at the 2-position serves as an excellent handle for these transformations, facilitating the formation of carbon-carbon bonds under mild conditions. This feature makes 1-(2-iodo-1-methoxyethyl)-3-methoxybenzene an invaluable building block for synthetic chemists working on drug discovery.

Moreover, the methoxy groups present in the molecule contribute to its stability and reactivity, allowing for further functionalization without significant degradation. This stability is crucial in multi-step syntheses where intermediates must withstand various reaction conditions without losing their integrity. The combination of these structural features positions 1-(2-iodo-1-methoxyethyl)-3-methoxybenzene as a key intermediate in the synthesis of complex pharmaceuticals.

Recent studies have highlighted the compound's role in developing kinase inhibitors, which are essential in treating cancers and inflammatory diseases. Kinase inhibitors often require precise molecular architectures to bind effectively to their target enzymes. The ability to modify the 1-(2-iodo-1-methoxyethyl)-3-methoxybenzene backbone allows researchers to fine-tune the pharmacophoric properties of their molecules, enhancing their binding affinity and selectivity.

The methoxy-substituted benzene ring provides a hydrophobic core that can interact favorably with hydrophobic pockets of proteins, while the iodine atom enables further derivatization through cross-coupling reactions. This dual functionality makes it an ideal candidate for generating libraries of compounds for high-throughput screening (HTS). HTS is a critical tool in modern drug discovery, allowing researchers to rapidly identify promising candidates from large compound collections.

Another area where 1-(2-iodo-1-methoxyethyl)-3-methoxybenzene shows promise is in the development of antiviral agents. Viruses often rely on host cell kinases for replication, making them susceptible to inhibition by kinase-targeted drugs. By leveraging the reactivity of the iodine atom, researchers can introduce diverse substituents that enhance binding interactions with viral enzymes. This approach has been successfully applied in recent years to develop new antiviral therapies against emerging pathogens.

The compound's versatility also extends to its application in materials science. Beyond pharmaceuticals, it serves as a precursor for synthesizing advanced materials with unique electronic properties. For instance, conjugated polymers derived from this intermediate exhibit excellent charge transport characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

In conclusion, 1-(2-iodo-1-methoxyethyl)-3-methoxybenzene represents a cornerstone in modern synthetic chemistry. Its unique structural attributes enable a wide range of chemical transformations, making it indispensable for drug discovery and materials science applications. As research continues to uncover new methodologies and targets, this compound will undoubtedly play a pivotal role in advancing therapeutic innovation and technological development.

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